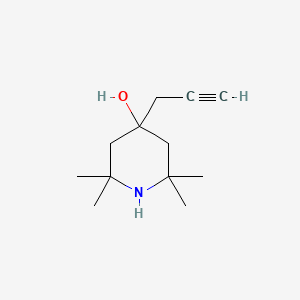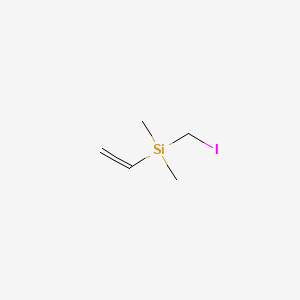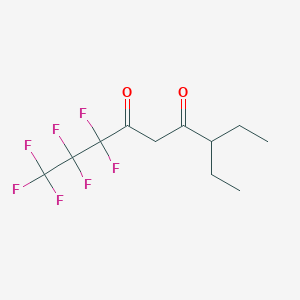
7-Ethyl-1,1,1,2,2,3,3-heptafluorononane-4,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Ethyl-1,1,1,2,2,3,3-heptafluorononane-4,6-dione is a fluorinated organic compound characterized by its unique structure, which includes multiple fluorine atoms and a diketone functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Ethyl-1,1,1,2,2,3,3-heptafluorononane-4,6-dione typically involves the introduction of fluorine atoms into the carbon chain through fluorination reactions. One common method is the direct fluorination of nonane derivatives using elemental fluorine or fluorinating agents such as cobalt trifluoride (CoF3) under controlled conditions. The diketone functional group can be introduced through oxidation reactions using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The diketone formation can be achieved through catalytic oxidation processes, ensuring high yield and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo further oxidation to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone group to alcohols or alkanes.
Substitution: Fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines or thiols under basic conditions
Major Products:
Oxidation: Carboxylic acids, esters
Reduction: Alcohols, alkanes
Substitution: Amino or thiol derivatives
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: In biological research, it serves as a probe for studying enzyme mechanisms and protein interactions due to its unique fluorinated structure.
Industry: Used in the production of specialty polymers and materials with high thermal and chemical stability.
Mécanisme D'action
The mechanism of action of 7-Ethyl-1,1,1,2,2,3,3-heptafluorononane-4,6-dione involves its interaction with molecular targets through its fluorinated and diketone functional groups. The fluorine atoms increase the compound’s lipophilicity, enhancing its ability to penetrate biological membranes. The diketone group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity or altering their function.
Comparaison Avec Des Composés Similaires
1,1,1,2,2,3,3-Heptafluorononane: Lacks the diketone functional group, making it less reactive in certain chemical reactions.
7-Ethyl-1,1,1,2,2,3,3-heptafluorononane-4-one: Contains only one ketone group, resulting in different reactivity and applications.
Uniqueness: 7-Ethyl-1,1,1,2,2,3,3-heptafluorononane-4,6-dione stands out due to its dual functional groups (fluorine and diketone), which confer unique chemical properties and reactivity. This makes it a versatile compound in various scientific and industrial applications.
Propriétés
Numéro CAS |
80284-42-0 |
|---|---|
Formule moléculaire |
C11H13F7O2 |
Poids moléculaire |
310.21 g/mol |
Nom IUPAC |
7-ethyl-1,1,1,2,2,3,3-heptafluorononane-4,6-dione |
InChI |
InChI=1S/C11H13F7O2/c1-3-6(4-2)7(19)5-8(20)9(12,13)10(14,15)11(16,17)18/h6H,3-5H2,1-2H3 |
Clé InChI |
NOSIICKOBIURRM-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)C(=O)CC(=O)C(C(C(F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{[3-(Trifluoromethyl)phenyl]methyl}aziridine-2-carbonitrile](/img/structure/B14434052.png)

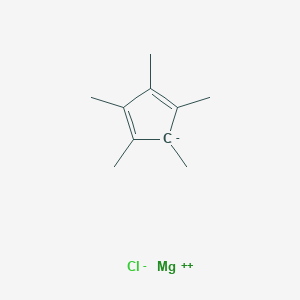

![N-(2-Hydroxyethyl)-N'-[1-(4-methoxyphenyl)ethyl]-N-methylthiourea](/img/structure/B14434069.png)
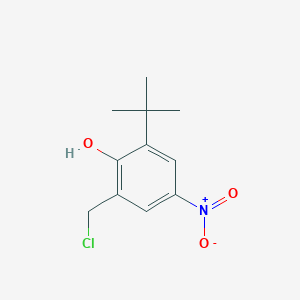

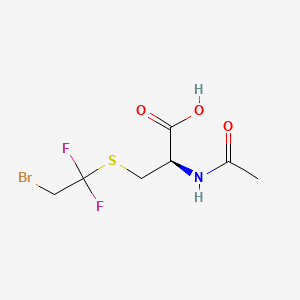
silane](/img/structure/B14434100.png)
